molecular formula C12H19NS B2991644 N-(thiophen-2-ylmethyl)cycloheptanamine CAS No. 892566-23-3

N-(thiophen-2-ylmethyl)cycloheptanamine

Cat. No.: B2991644
CAS No.: 892566-23-3
M. Wt: 209.35
InChI Key: VEUPQNCGQPDSKH-UHFFFAOYSA-N
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Description

While direct and extensive research specifically focused on N-(thiophen-2-ylmethyl)cycloheptanamine is not widely documented in publicly available scientific literature, its chemical structure, which combines a thiophene (B33073) ring linked via a methylene (B1212753) amine to a cycloheptane (B1346806) ring, positions it as a compound of significant interest. The rationale for its study can be inferred from the well-established importance of its core components in various fields of chemical science.

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry. nih.govnih.gov It is considered a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds and approved drugs. nih.gov The thiophene nucleus is a bioisostere of the benzene (B151609) ring, meaning it has similar physicochemical properties, which allows for its substitution in established drug molecules to modulate potency, selectivity, and pharmacokinetic profiles. nih.gov Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govimpactfactor.org

Similarly, the cycloheptane moiety, a seven-membered carbocyclic ring, plays a crucial role in drug design. purdue.edu As a non-polar, flexible scaffold, it can be incorporated into molecular structures to optimize lipophilicity and conformational properties, which are critical for effective drug-receptor interactions. purdue.edu The introduction of a cycloheptyl group can influence a compound's binding affinity and metabolic stability.

The investigation into this compound and its analogues is driven by the potential for synergistic or novel biological activities arising from the combination of the thiophene and cycloheptane scaffolds. The thiophen-2-ylmethylamine core is a common structural motif in compounds targeting various biological pathways. By appending a cycloheptanamine group, researchers can explore the structure-activity relationships (SAR) governed by the size and conformational flexibility of the cycloalkyl substituent.

For instance, studies on related N-benzyl phenethylamines have shown that substitutions on the amine nitrogen can significantly impact binding affinity and functional activity at serotonin (B10506) receptors. nih.govnih.gov By analogy, modifying the cycloalkylamine portion of this compound could fine-tune its interaction with specific biological targets. The rationale, therefore, is to create a library of compounds with systematic variations to probe their potential as therapeutic agents.

Given the pharmacological pedigree of its constituent parts, research into this compound and its derivatives is likely to be concentrated in several key areas of drug discovery. These include, but are not limited to:

Neuropharmacology: The structural similarity of the thiophen-2-ylmethylamine core to neurotransmitters like serotonin and dopamine (B1211576) suggests potential applications in treating central nervous system disorders. The exploration of its effects on various receptors, such as serotonin (5-HT) receptors, is a logical avenue of investigation. biomolther.org

Oncology: The anticancer properties associated with numerous thiophene derivatives provide a strong impetus for screening this compound and its analogues for cytotoxic activity against various cancer cell lines. impactfactor.org

Infectious Diseases: The well-documented antimicrobial and antifungal activities of thiophene-containing compounds make this class of molecules a promising area for the development of new anti-infective agents.

While specific research data on this compound remains limited, the foundational knowledge of its core scaffolds provides a compelling case for its synthesis and systematic evaluation in these and other areas of contemporary chemical and medicinal research.

Data Tables

Due to the limited availability of specific experimental data for this compound in the cited literature, the following table provides computed or general properties for the core structures.

Table 1: Physicochemical Properties of Core Scaffolds

Compound/FragmentMolecular FormulaMolar Mass ( g/mol )General Properties
ThiopheneC₄H₄S84.14Aromatic, heterocyclic compound. chemspider.com
CycloheptaneC₇H₁₄98.19Non-polar, cycloalkane solvent. purdue.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS/c1-2-4-7-11(6-3-1)13-10-12-8-5-9-14-12/h5,8-9,11,13H,1-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUPQNCGQPDSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Approaches to the Synthesis of Secondary Amines Featuring Thiophene (B33073) and Cycloalkane Moieties

The synthesis of secondary amines that incorporate both a thiophene ring and a cycloalkane moiety, such as N-(thiophen-2-ylmethyl)cycloheptanamine, can be broadly achieved through two primary and reliable strategies: reductive amination and direct alkylation.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for forming carbon-nitrogen bonds, making it a cornerstone for the synthesis of secondary amines. jocpr.commasterorganicchemistry.com This process involves a two-step sequence, which is often performed in a single pot. The initial step is the reaction between a carbonyl compound and a primary amine to form an imine intermediate. This is followed by the reduction of the imine to the corresponding secondary amine. jocpr.com

For the synthesis of compounds like this compound, this strategy involves the condensation of thiophene-2-carboxaldehyde with cycloheptanamine. The resulting imine is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.commdpi.com Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The general reaction scheme is as follows:

Thiophene-2-carboxaldehyde + Cycloheptanamine → [Imine Intermediate] --(Reduction)--> this compound

This method is favored for its efficiency and the commercial availability of the starting materials. jocpr.com

Alkylation Reactions of Amines with Thiophene Derivatives

Direct alkylation of a primary amine with a suitable thiophene derivative is another fundamental approach to synthesizing the target secondary amine. This method typically involves an Sₙ2 reaction where the primary amine acts as a nucleophile, attacking an electrophilic carbon atom on the thiophene derivative.

In the context of synthesizing this compound, this would involve the reaction of cycloheptanamine with a 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. A base is often included to neutralize the hydrogen halide formed during the reaction.

A significant drawback of this method is the potential for overalkylation. The secondary amine product is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. This can lead to a mixture of products, reducing the yield of the desired secondary amine and complicating purification. masterorganicchemistry.com

Optimized Reaction Pathways for the Synthesis of this compound

Based on the general strategies, an optimized pathway for the synthesis of this compound would prioritize yield, purity, and operational simplicity. Reductive amination is generally the more controlled and efficient method, avoiding the overalkylation issues associated with direct alkylation. masterorganicchemistry.com

Reagent Selection and Reaction Conditions

An optimized reductive amination protocol would involve the careful selection of reagents and conditions to maximize the yield and purity of this compound.

Starting Materials:

Thiophene-2-carboxaldehyde

Cycloheptanamine

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for modern reductive aminations. It is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. mdpi.com It is less toxic than sodium cyanoborohydride and can often be used in a one-pot procedure without the need to pre-form the imine.

Solvent and Temperature: The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) or an ethereal solvent like tetrahydrofuran (B95107) (THF) at room temperature. mdpi.com

Catalyst: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the imine intermediate. mdpi.com

The following table summarizes a proposed set of optimized reaction conditions.

ParameterConditionRationale
ReactantsThiophene-2-carboxaldehyde, CycloheptanamineDirect precursors to the target molecule.
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, and allows for a one-pot reaction. mdpi.com
SolventDichloromethane (CH₂Cl₂)Common solvent for reductive amination, effectively dissolves reactants. mdpi.com
CatalystAcetic Acid (catalytic amount)Promotes the formation of the imine intermediate. mdpi.com
TemperatureRoom TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.

Purification and Isolation Techniques

Following the completion of the reaction, a standard aqueous workup is typically performed to remove any unreacted reagents and byproducts. This usually involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate, followed by extraction of the product into an organic solvent like dichloromethane or ethyl acetate. The organic layers are then combined, washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.

The crude product can then be purified using standard laboratory techniques. Column chromatography on silica (B1680970) gel is a common and effective method for isolating the pure secondary amine from any remaining starting materials or byproducts. The choice of eluent would be determined by thin-layer chromatography (TLC) analysis, but a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typical. Distillation can also be employed for purification, particularly if the product is a liquid. google.com

Stereoselective Synthesis Strategies for Analogous N-Alkylated Cycloheptanamines and Thiophene Derivatives

The development of stereoselective methods is crucial for the synthesis of chiral molecules, which are of significant interest in various fields of chemistry. For analogues of this compound, chirality can be introduced at the cycloheptane (B1346806) ring or through modifications to the thiophene moiety.

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Starting Materials: One of the most straightforward approaches is to start with an enantiomerically pure cycloheptanamine derivative. If a chiral center is present on the cycloalkane ring, carrying this through the reductive amination or alkylation process would lead to a chiral product. Similarly, a chiral thiophene derivative could be used. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or the thiophene derivative to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: The use of a chiral catalyst can induce enantioselectivity in the formation of the C-N bond. For reductive amination, a chiral reducing agent or a chiral catalyst in conjunction with an achiral reducing agent can be used to achieve stereocontrol. researchgate.net For instance, chiral ligands can be used with metal catalysts to facilitate asymmetric hydrogenations of the imine intermediate. acs.org Researchers have developed novel methods for the asymmetric synthesis of N-substituted allylic amines using inexpensive copper compounds and chiral ligands, a principle that could be adapted. louisiana.edulouisiana.edu

The following table outlines some potential stereoselective strategies.

StrategyDescriptionExample Application
Chiral Substrate ControlUsing an enantiomerically pure starting material to transfer chirality to the product.Reaction of thiophene-2-carboxaldehyde with a specific enantiomer of a substituted cycloheptanamine.
Chiral AuxiliaryA temporary chiral group directs the stereochemical outcome of the key bond-forming step.Attaching a chiral auxiliary to cycloheptanamine before reaction, followed by its removal.
Asymmetric Reductive AminationUse of a chiral catalyst or reagent to favor the formation of one enantiomer of the product.Employing a chiral catalyst with a standard reducing agent to asymmetrically reduce the imine intermediate. researchgate.net
Enzymatic ResolutionUsing an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for their separation.Kinetic resolution of racemic this compound using a lipase.

Green Chemistry Considerations in the Synthesis of Thiophene-Containing Amine Compounds

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. For the synthesis of thiophene-containing amines, such as this compound, these principles can be applied to various aspects of the synthetic route, particularly in the crucial reductive amination step. Key areas of focus include the use of environmentally benign solvents, reusable catalysts, alternative energy sources, and atom-economical reaction conditions.

A significant advancement in green organic synthesis is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste, simplify purification, and lower costs. For instance, the reductive amination of various aldehydes and amines has been successfully carried out under solvent-free conditions, often with the aid of a solid-supported catalyst or microwave irradiation.

In cases where a solvent is necessary, the focus shifts to greener alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic substrates may have limited solubility in water, techniques such as the use of surfactants or co-solvents can be employed. Other green solvents like ionic liquids (ILs) and deep eutectic solvents (DES) are also gaining traction due to their low vapor pressure, thermal stability, and potential for recyclability.

Comparison of Solvent Systems in Amination Reactions

Solvent SystemAdvantagesChallengesPotential Applicability
Solvent-FreeReduced waste, simplified workup, lower cost, often faster reaction rates.Potential for high viscosity, challenges with heat transfer.Highly suitable for reactions where reactants are liquids or have low melting points.
WaterNon-toxic, non-flammable, readily available, environmentally benign.Poor solubility of many organic substrates.Applicable with water-soluble reactants or with the use of phase-transfer catalysts.
Ionic Liquids (ILs)Low volatility, high thermal stability, tunable properties, potential for catalyst recycling.Higher cost, potential toxicity and biodegradability concerns.Useful for enhancing reaction rates and selectivity, and for catalyst immobilization.
Deep Eutectic Solvents (DES)Biodegradable, low cost, easy to prepare from renewable resources.Can be viscous, potential for limited thermal stability.A promising green alternative to traditional organic solvents and some ionic liquids.

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, minimizing waste and catalyst cost. In the context of reductive amination for synthesizing thiophene-containing amines, various heterogeneous catalysts have been explored. These often consist of a noble metal (e.g., Palladium, Platinum, Rhodium) or a more earth-abundant metal (e.g., Nickel, Iron) supported on a solid matrix like activated carbon, alumina, or silica.

Recent research has focused on developing non-noble metal catalysts to further enhance the green credentials of these processes. For example, iron-based catalysts have been shown to be effective for the reductive amination of aldehydes and ketones, offering a more sustainable and economical alternative to precious metal catalysts.

Performance of Heterogeneous Catalysts in Reductive Amination

CatalystSupportKey FeaturesExample ApplicationYield (%)
Pt/CActivated CarbonHigh activity and selectivity.Reductive amination of ketones.High
Rh/CActivated CarbonEffective under mild conditions.Synthesis of β-adrenergic agonists. mdpi.comHigh conversion and selectivity. mdpi.com
Iron NanoparticlesN-doped SiCReusable, earth-abundant metal.Reductive amination of ketones and aldehydes with ammonia. researchgate.netUp to 96% researchgate.net
Zirconium Dioxide (t-ZrO₂)-Selective for aliphatic aldehydes and cycloaliphatic ketones. researchgate.netReductive amination of cyclohexanone. researchgate.net>99% researchgate.net

The use of enzymes as catalysts (biocatalysis) represents a highly sustainable approach to chemical synthesis. Enzymes operate under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable resources. For the synthesis of chiral amines, which are important in the pharmaceutical industry, biocatalysis is particularly advantageous. Amine dehydrogenases, for example, can be used for the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. While the application of biocatalysis to the specific synthesis of this compound has not been reported, the principles are transferable to the synthesis of a wide range of thiophene-containing amines.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR analysis would provide information on the chemical environment, number, and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring, the cycloheptyl ring, the methylene (B1212753) bridge, and the amine proton. Key features to anticipate would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) that reveal adjacent proton relationships.

A ¹³C NMR spectrum would identify all unique carbon environments within N-(thiophen-2-ylmethyl)cycloheptanamine. Signals would be expected in the aromatic region for the four distinct carbons of the thiophene ring and in the aliphatic region for the carbons of the methylene bridge and the cycloheptyl ring. The chemical shifts would help confirm the nature of each carbon atom (e.g., C-S, C-N, C-C).

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, showing which protons are coupled to each other, which is invaluable for tracing the proton network through the cycloheptyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the thiophen-2-ylmethyl moiety to the nitrogen and the cycloheptyl group.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

An FT-IR spectrum of this compound would be expected to display characteristic absorption bands. Key absorbances would include a medium-intensity N-H stretch for the secondary amine, C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic cycloheptyl ring, C=C stretching from the thiophene ring, and C-N and C-S stretching vibrations at lower frequencies.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. It would be especially useful for identifying the C-S and C=C vibrations of the thiophene ring and the C-C backbone vibrations of the cycloheptyl ring, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. For the structural elucidation of this compound, both high-resolution mass spectrometry and fragmentation analysis are critical.

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition.

For this compound, the molecular formula is C₁₂H₁₉NS. The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and sulfur (³²S). An experimentally obtained HRMS value that matches this theoretical mass would serve to confirm the molecular formula.

ParameterValue
Molecular FormulaC₁₂H₁₉NS
Calculated Monoisotopic Mass209.1238 Da
Typical Experimental Accuracy± 5 ppm

In mass spectrometry, after the molecule is ionized, it often undergoes fragmentation. The analysis of these fragment ions provides valuable structural information, akin to a molecular fingerprint. The fragmentation of this compound is predicted to follow pathways characteristic of secondary amines and benzyl-like structures.

The most probable fragmentation pathway involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this can occur on either side of the nitrogen.

Cleavage of the Cycloheptyl-Nitrogen Bond: This would lead to the loss of a cycloheptyl radical and the formation of a stable, resonance-stabilized thiophen-2-ylmethylaminium cation.

Cleavage of the Thiophenemethyl-Nitrogen Bond: The most significant fragmentation is expected to be the cleavage of the bond between the nitrogen and the cycloheptyl group, leading to the formation of the thiophen-2-ylmethyl cation (m/z 97). This ion is particularly stable due to the aromaticity of the thiophene ring and its ability to rearrange into a tropylium-like ion.

Fragmentation of the Cycloheptyl Ring: The cycloheptyl group itself can undergo fragmentation, leading to the loss of neutral alkene fragments (e.g., ethene, propene), resulting in a series of peaks separated by corresponding mass units.

Predicted Fragment Ion (m/z)Proposed Structure/Origin
209Molecular Ion [M]⁺
97[C₅H₅S]⁺ (Thiophen-2-ylmethyl cation)
110[C₇H₁₂N]⁺ (Cycloheptylaminium fragment)

X-ray Crystallography for Solid-State Structural Determination of Related Thiophene-Cycloheptanamine Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of related thiophene derivatives containing amine or imine functionalities provides valuable insights into the likely solid-state conformations. nih.govnih.govresearchgate.netresearchgate.net

Studies on various thiophene derivatives reveal several common structural features:

The thiophene ring is typically planar. nih.gov

The conformation of the molecule is influenced by the steric bulk of the substituents on the amine nitrogen.

Intermolecular interactions, such as hydrogen bonding (if N-H protons are present) and π-π stacking of the thiophene rings, often play a significant role in the crystal packing. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. xisdxjxsu.asia Methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets such as 6-311++G(d,p), are frequently employed to study thiophene-containing compounds. nih.govnih.gov These calculations provide a detailed picture of the molecule's geometry, electronic structure, and vibrational modes.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule like N-(thiophen-2-ylmethyl)cycloheptanamine, which contains a cycloheptyl ring and a rotatable thiophen-2-ylmethyl group, conformational analysis is essential.

This analysis involves identifying various stable conformers (isomers that differ by rotation around single bonds) and determining their relative energies. The cycloheptyl ring can adopt several conformations, such as the chair and boat forms, and its attachment to the nitrogen atom, along with the orientation of the thiophene (B33073) ring, leads to multiple possible low-energy structures. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles for the most stable conformer. semanticscholar.org For similar thiophene derivatives, computational results have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.govnajah.edu

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents illustrative data based on typical values for similar molecular structures.

ParameterBond/AngleTheoretical Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-S (Thiophene)1.72
C=C (Thiophene)1.38
C-C (Thiophene)1.43
C-N1.47
N-H1.02
C-C (Cycloheptyl)1.54
Bond Angles (˚) C-S-C (Thiophene)92.2
C-C-N112.5
C-N-C115.0
Dihedral Angles (˚) C(thiophene)-C(methylene)-N-C(cycloheptyl)~180 (anti-conformation)

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. mdpi.com

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the aminic portion of the structure. Analysis of these orbitals helps in understanding charge transfer interactions within the molecule. materialsciencejournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains hypothetical values for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.8
Energy Gap (ΔE)5.7

Electron Density Distribution: Molecular Electrostatic Potential (MEP) and Charge Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. xisdxjxsu.asia The MEP surface is colored to represent different potential values: red indicates regions of high electron density (electronegative, susceptible to electrophilic attack), while blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a negative potential (red) around the sulfur atom in the thiophene ring and the nitrogen atom of the amine group, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen, indicating its acidic character. najah.edu Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide quantitative values for the charges on each atom, further clarifying the electron distribution and intramolecular charge transfer interactions. nih.gov

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies of the normal modes of vibration, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled by a correction factor to account for systematic errors in the computational method and to improve agreement with experimental data. semanticscholar.org

The analysis allows for the assignment of specific vibrational modes to the absorption bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, characteristic vibrational frequencies would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the thiophene ring, and CH₂ bending and rocking modes from the cycloheptane (B1346806) and methylene (B1212753) groups. scirp.org

Table 3: Selected Theoretical Vibrational Frequencies for this compound This table presents hypothetical data based on known group frequencies.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
N-H Stretch33503300-3500
C-H Stretch (Thiophene)31003050-3150
C-H Stretch (Aliphatic)2925, 28552850-3000
C=C Stretch (Thiophene)15501500-1600
CH₂ Scissoring14601450-1470
C-N Stretch11801100-1250

Nuclear Magnetic Resonance Chemical Shift Prediction and Validation

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR spectra. najah.edu These theoretical predictions are highly valuable for interpreting and validating experimental NMR data, helping to assign signals to specific nuclei within the molecule.

The predicted chemical shifts for the protons and carbons in the thiophene ring, the cycloheptyl ring, and the methylene bridge of this compound can be compared with experimental values to confirm the molecular structure. nih.gov

Molecular Modeling and Simulation

While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of the compound in a condensed phase or its interaction with other molecules. Techniques like molecular dynamics (MD) could be employed to explore the conformational landscape of the molecule over time in different solvents or to simulate its interaction with a biological target, such as a protein receptor. These simulations provide insights into the dynamic behavior and intermolecular interactions that are not captured by static quantum calculations.

Exploration of Conformational Landscapes

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation of its single bonds. For this compound, this landscape is particularly complex due to the flexibility of the cycloheptyl ring and the rotational freedom of the bond connecting the thiophene and cycloheptanamine moieties.

Theoretical calculations, such as those using Density Functional Theory (DFT), are instrumental in mapping out this landscape. By systematically rotating the key bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. This surface reveals the low-energy, stable conformations of the molecule, which are the most likely to be present under normal conditions.

Key Structural Features:

Cycloheptyl Ring: This seven-membered ring can adopt several conformations, including the chair, boat, and twist-chair forms. The relative energies of these conformations determine their populations at a given temperature.

Linker: The methylene (-CH2-) group and the amine (-NH-) group form the linker between the two rings. The rotational barriers around the C-N and C-C bonds in this linker also contribute to the conformational diversity of the molecule.

Table 1: Predicted Low-Energy Conformations of this compound

ConformationRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C)
10.0175°
21.265°
32.5-70°

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While conformational analysis provides a static picture of the molecule's preferred shapes, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. In an MD simulation, the molecule is placed in a virtual "box" and its movements are calculated based on the forces between its atoms.

These simulations can reveal:

Conformational Transitions: How the molecule transitions between its different stable conformations.

Flexibility: Which parts of the molecule are most flexible and which are more rigid.

Solvent Effects: How the presence of a solvent, such as water, affects the molecule's behavior.

For this compound, MD simulations can provide insights into the stability of its different conformations and the timescale of their interconversion. This information is crucial for understanding how the molecule might interact with a biological target.

Computational Approaches in Ligand Design and Interaction Profiling

Computational methods are also invaluable in the design of new ligands and in understanding how they interact with their biological targets.

Ligand-Based Pharmacophore Modeling for Identification of Key Molecular Features

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. mdpi.comtaylorandfrancis.com In ligand-based pharmacophore modeling, a set of known active molecules is superimposed, and their common features are identified.

For this compound and its analogs, a pharmacophore model might include features such as:

Aromatic Ring: The thiophene ring.

Hydrogen Bond Acceptor: The nitrogen atom in the amine group.

Hydrophobic Feature: The cycloheptyl ring.

This model can then be used to search large databases of chemical compounds to identify new molecules that have a similar arrangement of these features and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a mathematical relationship between the chemical structure of a molecule and its biological activity. In a QSAR study, a series of compounds with known activities are analyzed, and a statistical model is built that relates their structural properties (e.g., size, shape, electronic properties) to their activity.

This model can then be used to predict the activity of new, untested compounds. For this compound, a QSAR model could be developed to predict the activity of new derivatives with different substituents on the thiophene or cycloheptyl rings.

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net The process involves placing the ligand in the binding site of the receptor and then using a scoring function to evaluate the strength of the interaction.

For this compound, docking simulations can be used to:

Identify potential biological targets for the molecule.

Predict the binding mode of the molecule in the active site of a known target.

Estimate the binding affinity of the molecule for its target.

Table 2: Hypothetical Docking Scores for this compound with Various Receptors

ReceptorDocking Score (kcal/mol)
Receptor A-8.5
Receptor B-7.2
Receptor C-6.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

Binding Site Analysis and Elucidation of Interaction Patterns

Once a ligand has been docked into the binding site of a receptor, the resulting complex can be analyzed to understand the specific interactions that are responsible for binding. This analysis can reveal:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and the receptor.

Hydrophobic Interactions: The interaction of nonpolar parts of the ligand with nonpolar regions of the binding site.

Electrostatic Interactions: The interaction of charged groups on the ligand with charged groups on the receptor.

For this compound, this analysis can provide a detailed picture of how the molecule interacts with its target, which can be used to design new molecules with improved binding affinity and selectivity.

Structure Activity Relationship Sar Studies of N Thiophen 2 Ylmethyl Cycloheptanamine Analogues

Systematic Structural Modifications of the Thiophene (B33073) Moiety

Substituent Effects on the Thiophene Ring (e.g., electron-donating/withdrawing groups)

The electronic properties of the thiophene ring can be modulated by the introduction of substituents, which in turn can influence the compound's interaction with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, affecting its polarity, hydrogen bonding capacity, and metabolic stability.

For instance, in a series of thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position of the thiophene ring was found to significantly influence their antioxidant and antibacterial activities. nih.gov The presence of an electron-donating amino group at this position generally led to higher antioxidant activity compared to hydroxyl or methyl groups. nih.gov This enhancement is attributed to the increased resonance of electrons within the thiophene ring, which facilitates the trapping of peroxide radicals. nih.gov

Conversely, the introduction of electron-withdrawing groups, such as halogens, can also modulate activity. In studies of other thiophene-containing compounds, halogen substituents have been shown to enhance biological potency, potentially by forming specific halogen bonds with the target protein or by altering the compound's lipophilicity and metabolic profile.

Heteroatom and Ring Fusion Modifications

Altering the core thiophene scaffold through heteroatom substitution or ring fusion represents another avenue for SAR exploration. Replacing the sulfur atom with another heteroatom, such as oxygen (furan) or selenium (selenophene), can impact the ring's aromaticity, geometry, and hydrogen-bonding capabilities, leading to changes in biological activity.

Furthermore, fusing the thiophene ring with other cyclic systems can create more rigid and structurally diverse analogues. For example, the development of thieno[3,2-d]pyrimidine (B1254671) derivatives has been a fruitful area of research. These fused systems can provide additional points of interaction with a biological target and can lock the molecule into a more favorable conformation for binding. SAR analysis of such fused systems often reveals that the nature and position of substituents on both the thiophene and the fused ring are critical for activity.

Systematic Structural Modifications of the Cycloheptane (B1346806) Moiety

Ring Size Variations (e.g., cyclopentane, cyclohexane, cyclooctane (B165968) analogues)

The size of the cycloalkyl ring can significantly affect the biological activity of N-(thiophen-2-ylmethyl)cycloalkylamine analogues. Altering the ring size from a seven-membered ring to smaller (cyclopentane, cyclohexane) or larger (cyclooctane) rings can change the molecule's conformational flexibility and its ability to adopt the optimal geometry for receptor binding.

In many drug discovery programs, a systematic variation of the cycloalkane ring size is performed to identify the optimal ring for a particular biological target. For instance, in a series of cycloalkyl[b]thiophen-2-ylnicotinamide derivatives, the cycloalkyl moiety was found to be a key determinant of α-glucosidase inhibitory activity. nih.gov While specific data for N-(thiophen-2-ylmethyl)cycloheptanamine is not available, SAR studies on other classes of compounds have shown that a cycloheptyl group can provide a good balance of lipophilicity and conformational flexibility, leading to potent biological activity.

Substituent Effects and Chirality on the Cycloheptane Ring

The introduction of substituents on the cycloheptane ring can provide additional points of interaction with the biological target and can influence the molecule's physicochemical properties. The position, size, and nature (e.g., hydroxyl, methyl, halogen) of these substituents are critical variables in SAR studies.

Moreover, the presence of substituents can introduce chiral centers into the cycloheptane ring. Chirality plays a crucial role in drug-receptor interactions, as biological targets are themselves chiral. nih.govnih.gov The different stereoisomers (enantiomers and diastereomers) of a chiral molecule can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. mdpi.com Therefore, the synthesis and biological evaluation of individual stereoisomers are essential for a complete understanding of the SAR and for the development of more selective and potent therapeutic agents. semanticscholar.orgresearchgate.net

Modifications of the Alkyl Linker between Thiophene and Cycloheptanamine

SAR studies often involve varying the length of the alkyl linker. For example, extending the linker from a single methylene (B1212753) unit to an ethylene (B1197577) (-CH2-CH2-) or propylene (B89431) (-CH2-CH2-CH2-) chain can significantly impact biological activity. A longer linker may allow the thiophene and cycloheptane rings to adopt a more favorable orientation for binding, or it may introduce too much flexibility, leading to an entropic penalty upon binding.

Furthermore, the introduction of branching on the alkyl linker, such as a methyl group, can restrict the conformational freedom of the molecule. This can be advantageous if it pre-organizes the molecule into an active conformation, but detrimental if it prevents the molecule from adopting the necessary binding pose.

Chain Length and Branching Effects

The length and branching of the alkyl chain separating the thiophene ring and the cycloheptanamine moiety can significantly influence the compound's interaction with its biological target. While direct studies on this compound are limited, principles from related series of compounds, such as fenbufen (B1672489) amide analogs, suggest that variations in alkyl chain length can modulate biological activity. researchgate.net For instance, altering the number of methylene units in the linker can affect the molecule's flexibility and its ability to adopt an optimal conformation for binding.

Similarly, branching on the cycloheptyl ring or the linker can introduce steric hindrance that may either enhance or diminish activity, depending on the topology of the binding site. These modifications can also impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Hypothetical SAR of Chain Length and Branching Modifications

ModificationPredicted Effect on ActivityRationale
Shortening of the aminomethyl linkerPotential decreaseSuboptimal positioning of the thiophene and cycloheptyl moieties within the binding pocket.
Lengthening of the aminomethyl linkerVariableMay allow for interaction with additional binding site residues or lead to a loss of optimal orientation.
Introduction of branching on the cycloheptyl ringSteric hindrance or enhanced bindingDepending on the position and size of the substituent, it could either clash with the binding site or provide additional favorable interactions.
Introduction of branching on the aminomethyl linkerPotential decreaseReduced conformational flexibility and potential for steric clashes.

Introduction of Additional Functional Groups

The introduction of additional functional groups on the thiophene or cycloheptyl rings can profoundly alter the electronic and steric properties of this compound, leading to significant changes in its biological activity. The thiophene ring, in particular, is amenable to electrophilic substitution, allowing for the incorporation of a wide range of substituents. nih.gov

For example, the addition of electron-withdrawing or electron-donating groups to the thiophene ring can modulate the electron density of the aromatic system and its ability to engage in pi-stacking or other non-covalent interactions with the target protein. nih.gov Similarly, the incorporation of hydrogen bond donors or acceptors can introduce new, specific interactions with amino acid residues in the binding pocket, potentially increasing binding affinity and selectivity. nih.gov

Studies on other thiophene-containing compounds have demonstrated that substituents such as halogens, alkyl groups, and cyano groups can have a significant impact on their pharmacological profiles. mdpi.com For instance, in a series of N-(thiophen-2-yl)nicotinamide derivatives, the nature and position of substituents on both the thiophene and pyridine (B92270) rings were found to be critical for their fungicidal activity. mdpi.com

Table 2: Predicted Effects of Functional Group Introduction

Position of SubstitutionFunctional GroupPredicted Effect on ActivityRationale
Thiophene Ring (Position 5)Electron-withdrawing group (e.g., -Cl, -CN)Potential increaseEnhanced electrostatic interactions or improved metabolic stability.
Thiophene Ring (Position 5)Electron-donating group (e.g., -CH3, -OCH3)VariableMay enhance hydrophobic interactions but could also lead to unfavorable steric interactions.
Cycloheptyl RingHydroxyl group (-OH)Potential increaseIntroduction of a hydrogen bond donor/acceptor, potentially increasing binding affinity.
Cycloheptyl RingCarbonyl group (C=O)VariableAlters the conformation and electronic properties of the ring, which could be beneficial or detrimental to binding.

Computational and Theoretical Insights into Structure-Activity Relationships

Computational and theoretical methods provide invaluable tools for understanding the SAR of this compound analogues at a molecular level. researchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can offer insights into the binding modes of these compounds and help to rationalize experimentally observed SAR trends.

Molecular docking studies can predict the preferred binding orientation of this compound and its analogues within the active site of a target protein. researchgate.net These studies can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. For example, docking studies on thiophene-thiazole derivatives have been used to investigate their intermolecular interactions with bacterial enzymes. researchgate.net

MD simulations can provide a dynamic picture of the ligand-protein complex, revealing how the flexibility of both the ligand and the protein influences binding. These simulations can also be used to calculate binding free energies, providing a theoretical estimate of the binding affinity.

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel analogues and guide the design of more potent compounds. The insights gained from such computational studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Potential Research Applications and Future Directions

Design of Novel Chemical Scaffolds for Molecular Recognition Studies

The unique combination of a planar, aromatic thiophene (B33073) ring and a non-planar, flexible cycloheptane (B1346806) ring makes N-(thiophen-2-ylmethyl)cycloheptanamine an intriguing scaffold for molecular recognition studies. The thiophene moiety can engage in π-π stacking and other electronic interactions, while the cycloheptanamine provides a three-dimensional framework that can be tailored for specific binding events. scispace.com

The design of synthetic receptors capable of selectively binding to specific molecules is a cornerstone of supramolecular chemistry. The structural rigidity of the thiophene ring, coupled with the conformational adaptability of the cycloheptane, could allow for the creation of pre-organized binding cavities. researchgate.net The nitrogen atom of the amine group also offers a site for hydrogen bonding, further enhancing its potential for selective molecular interactions. Future research could involve synthesizing derivatives of this compound to create tailored receptors for small molecules, ions, or even biological macromolecules.

Exploration in Advanced Materials Science

Thiophene-based molecules are renowned for their applications in materials science, particularly in the realm of organic electronics. acs.org The incorporation of the cycloheptanamine group could introduce novel properties to these materials.

Thiophene-containing polymers and small molecules are at the forefront of research into organic semiconductors, which are key components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govacs.org The electronic properties of these materials are heavily dependent on the molecular packing in the solid state. The bulky and flexible cycloheptyl group in this compound could be exploited to control this packing, potentially leading to materials with desirable charge transport characteristics. While unsubstituted polythiophene has limitations, the introduction of side chains can significantly modify its properties, and the cycloheptyl group represents a novel substituent in this context. longdom.org

Property Potential Influence of this compound
Charge Carrier Mobility The cycloheptyl group could influence intermolecular spacing and orbital overlap, thereby affecting charge mobility.
Solubility The aliphatic cycloheptyl moiety may enhance solubility in organic solvents, facilitating solution-based processing of electronic devices.
Film Morphology The non-planar nature of the cycloheptyl group could disrupt excessive crystallization, leading to more amorphous and potentially more stable thin films.

This table presents hypothetical influences based on the structural components of the molecule.

The amine functionality of this compound provides a reactive handle for its incorporation into larger polymeric structures. Thiophene-based functional polymers exhibit a range of interesting properties, including chromism and luminescence, making them suitable for applications in sensors and displays. nih.govsmolecule.com By polymerizing derivatives of this compound, it may be possible to create new polymers with unique optical and electronic properties.

Furthermore, thiophene derivatives have been utilized in the formation of nanoparticles for various applications, including drug delivery and bioimaging. nih.govmdpi.com The specific combination of the thiophene and cycloheptanamine moieties could lead to nanoparticles with distinct self-assembly behaviors and surface functionalities.

Development of Chemical Probes for Investigating Biological Systems (Conceptual, Non-therapeutic Focus)

The development of chemical probes to study biological processes is a vital area of chemical biology. While this discussion remains strictly non-therapeutic, the structural features of this compound suggest its potential as a scaffold for such probes. Thiophene-based fluorescent dyes have been successfully employed for imaging cellular organelles like lysosomes, demonstrating high photostability and low cytotoxicity. pku.edu.cn

The thiophene ring can serve as a fluorophore, and its photophysical properties can be modulated by substitution. The cycloheptanamine group could be functionalized to introduce targeting moieties that direct the probe to specific cellular locations or biomolecules. The amine group itself could also play a role in the probe's localization, for example, by promoting accumulation in acidic organelles. The conceptual design of such probes would focus on understanding fundamental biological processes through imaging, rather than therapeutic intervention.

Future Research Directions in Synthetic Methodology and Computational Design

The exploration of this compound and its derivatives will necessitate advancements in synthetic chemistry and be greatly aided by computational tools. A likely synthetic route to this compound would involve the reductive amination of thiophene-2-carboxaldehyde with cycloheptanamine. mdpi.comwikipedia.org Optimizing this and other synthetic pathways will be a key research direction.

The fields of chemistry and materials science are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These tools can accelerate the discovery of new molecules with desired properties. For a relatively unexplored compound like this compound, AI and ML can play a pivotal role in predicting its properties and guiding the synthesis of new derivatives.

Machine learning models can be trained on existing data for thiophene and cycloalkylamine compounds to predict various properties of new derivatives, such as their electronic characteristics, solubility, and even their potential as components in organic electronic devices. Generative AI models can suggest novel molecular structures based on the this compound scaffold that are optimized for specific applications. This in silico approach can significantly reduce the time and resources required for experimental research by prioritizing the most promising candidate molecules for synthesis and testing. mdpi.com

AI/ML Application Potential Impact on this compound Research
Property Prediction Forecasting electronic properties (HOMO/LUMO levels), solubility, and potential bioactivity (for probe design).
Generative Design Proposing novel derivatives with enhanced performance for specific applications like organic semiconductors or molecular sensors.
Synthesis Planning Assisting in the design of efficient synthetic routes to the target compound and its analogues.

This table outlines the prospective applications of AI and machine learning in the study of this compound.

Exploration of Novel Bioisosteric Replacements and Scaffold Hopping Strategies

In the field of medicinal chemistry, the prospective development of analogs for a given lead compound, such as this compound, often involves advanced design strategies like bioisosteric replacement and scaffold hopping. These techniques are employed to optimize pharmacokinetic and pharmacodynamic properties, enhance target affinity, reduce off-target effects, and explore novel chemical space to secure intellectual property. While specific research applying these strategies to this compound is not extensively documented in publicly available literature, a theoretical exploration based on established principles can delineate potential future research directions.

Bioisosteric Replacements for Key Moieties

Bioisosterism refers to the replacement of a functional group or moiety within a molecule with another group that has similar physical or chemical properties, thereby creating a new compound with a similar biological activity profile. researchgate.net For this compound, two primary moieties are candidates for such modifications: the thiophene ring and the cycloheptyl group.

Thiophene Ring Analogs: The thiophene ring is a common heterocycle in medicinal chemistry, often considered a bioisostere of the phenyl ring. researchgate.netnih.gov Its electron-rich nature and ability to participate in hydrogen bonding can be crucial for target interaction. nih.gov Replacing the thiophene ring could modulate the electronic properties, lipophilicity, and metabolic stability of the compound. rsc.orgresearchgate.net Potential classical and non-classical bioisosteres for the thiophene ring are outlined in the table below.

BioisostereRing SystemKey Properties & Rationale for Replacement
Furan 5-memberedClassical bioisostere; alters heteroatom from sulfur to oxygen, potentially changing hydrogen bond accepting capacity and metabolic profile.
Pyrrole 5-memberedIntroduces a hydrogen bond donor (N-H), which could form new interactions with a biological target.
Thiazole 5-memberedIntroduces an additional nitrogen atom, altering the electronic distribution and dipole moment, which can influence binding affinity and selectivity. nih.gov
Pyridine (B92270) 6-memberedReplaces a 5-membered ring with a 6-membered one; the nitrogen atom acts as a hydrogen bond acceptor and can significantly alter solubility and metabolic stability. rsc.org
Phenyl 6-memberedThe archetypal bioisosteric replacement for thiophene; removes the heteroatom, which can impact metabolism (e.g., oxidative metabolism of the sulfur atom) and overall lipophilicity. rsc.orgmdpi.com

Each replacement offers a strategy to fine-tune the molecule's properties. For instance, replacing the thiophene with a pyridine ring can increase metabolic stability by making the aromatic system more electron-deficient and less susceptible to oxidative metabolism by cytochrome P450 enzymes. rsc.org

Bioisostere TypeExample ReplacementRationale for Replacement
Smaller Cycloalkanes Cyclopentyl, CyclohexylReduces size and lipophilicity, potentially improving the pharmacokinetic profile.
Heterocyclic Rings Piperidinyl, TetrahydropyranylIntroduces heteroatoms (N or O) that can serve as hydrogen bond acceptors, improving solubility and offering new interaction points with the target.
Rigid Bicyclic Systems Bicyclo[2.2.1]heptan-2-ylIntroduces conformational rigidity, which can lock the molecule into a specific, potentially more active, conformation and improve selectivity.

Scaffold Hopping Strategies

Scaffold hopping is a more radical approach where the core structure (scaffold) of the molecule is replaced with a topologically different one, while maintaining the essential three-dimensional arrangement of key pharmacophoric features. nih.govbhsai.org This strategy is powerful for discovering novel chemotypes with improved properties or for circumventing existing patents.

For this compound, the core scaffold can be considered the "thiophen-methyl-amine" linkage. The goal of scaffold hopping would be to design new core structures that present an aromatic ring and a basic amine in a similar spatial orientation to the original compound.

Original Scaffold FeaturePotential Hopped ScaffoldRationale and Potential Advantages
Thiophen-methyl-amine Phenyl-ethyl-amineA common scaffold in many bioactive compounds; explores a different vector and distance between the aromatic ring and the amine.
Thiophen-methyl-amine Fused Bicyclic Heterocycles (e.g., Indole, Benzothiophene)Incorporates the aromatic feature into a more complex and rigid ring system, potentially increasing affinity and selectivity.
Thiophen-methyl-amine Ring-Opened AnalogsBreaking one of the rings (e.g., the cycloheptyl ring) to create a more flexible acyclic amine could improve synthesis accessibility and explore different binding modes. nih.gov

The application of these computational and synthetic strategies could lead to the development of new analogs of this compound with potentially superior therapeutic profiles. Pharmacophore modeling and 3D-QSAR studies would be instrumental in guiding the design and selection of the most promising candidates for synthesis and biological evaluation. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.